molecular formula C14H14ClNO B169649 4-chloro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 104329-18-2

4-chloro-N-[(4-methoxyphenyl)methyl]aniline

Cat. No.: B169649
CAS No.: 104329-18-2
M. Wt: 247.72 g/mol
InChI Key: HJXWKUCABPCBMP-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-methoxyphenyl)methyl]aniline (CAS 104329-18-2) is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This aniline derivative serves as a versatile building block and intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers should handle this material with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye damage (H318) . It may also cause respiratory irritation (H335) and is very toxic to aquatic life with long-lasting effects (H410) . Appropriate personal protective equipment (PPE) should be worn, and handling should occur in a well-ventilated place to avoid dust and aerosol formation . This product is intended for research purposes only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXWKUCABPCBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104329-18-2
Record name N-(4-CHLOROPHENYL)-4-METHOXYBENZYLAMINE
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Preparation Methods

Key Steps and Conditions:

  • Activation : Oxalyl chloride converts 5-bromo-2-chlorobenzoic acid to its acid chloride intermediate in DCM/DMF.

  • Friedel-Crafts Alkylation : Phenetole reacts with the acid chloride in the presence of AlCl₃ at 0–5°C to form a ketone intermediate.

  • Reductive Workup : Triethylsilane reduces the ketone to the benzyl group at 20–25°C over 36 hours.

  • Purification : Aqueous workup with NaHCO₃ and solvent extraction.

ParameterOne-Pot Lewis Acid Method
Reactants 5-Bromo-2-chlorobenzoic acid, phenetole
Catalyst AlCl₃, triethylsilane
Solvent DCM, DMF
Temperature 0–25°C
Yield 2.5 g (quantitative in example)

Advantages:

  • Avoids isolation of intermediates, reducing handling time.

  • High purity due to sequential in situ steps.

  • Applicable to halogenated substrates for functional diversity.

Catalytic Cross-Coupling Reactions

Alternative methods involve transition-metal catalysis for forming the benzyl-aniline bond. For example, copper-catalyzed Ullmann-type couplings or Suzuki-Miyaura reactions could theoretically be used, though direct evidence for this compound is limited.

Hypothetical Procedure:

  • Substrates : 4-Chloroaniline and a boronate ester (e.g., 4-methoxybenzylboronic acid).

  • Catalyst : Cu(OAc)₂ or Pd(PPh₃)₄.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : Toluene or DMF.

  • Temperature : 80–120°C.

ParameterCatalytic Cross-Coupling (Hypothetical)
Reactants 4-Chloroaniline, boronate ester
Catalyst Cu(OAc)₂, Pd(PPh₃)₄
Base K₂CO₃, Cs₂CO₃
Solvent Toluene, DMF
Temperature 80–120°C
Yield Not reported

Challenges:

  • Steric hindrance from the 4-chloro and 4-methoxy groups may reduce coupling efficiency.

  • Competing side reactions (e.g., oxidation of the aniline) require careful optimization.

Ultrasound-Assisted Synthesis

Power ultrasound enhances reaction rates and selectivity in the preparation of intermediates like 4-methoxybenzyl chloride (PMB-Cl), which is critical for subsequent coupling.

Key Steps:

  • PMB-Cl Synthesis : Ultrasound irradiation of 4-methoxybenzyl alcohol with thionyl chloride in a two-phase system (DCM/H₂O).

  • Coupling : The freshly prepared PMB-Cl reacts with 4-chloroaniline under basic conditions.

ParameterUltrasound Method
Reactants 4-Methoxybenzyl alcohol, SOCl₂
Catalyst Ultrasound (20 kHz, 200 W)
Solvent DCM/H₂O (two-phase)
Time 15–30 minutes
Yield >85% (reported for PMB-Cl)

Benefits:

  • Rapid activation of PMB-Cl, reducing decomposition risks.

  • Energy-efficient compared to traditional reflux.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic Substitution Simple, low-cost reagentsModerate yields, solvent dependencyNot reported
One-Pot Lewis Acid High purity, sequential stepsLong reaction times (36+ hours)Quantitative
Catalytic Cross-Coupling Functional diversityHigh catalyst costs, side reactionsHypothetical
Ultrasound-Assisted Rapid PMB-Cl synthesisRequires specialized equipment>85% (intermediate)

Critical Factors in Synthesis

  • Solvent Choice : Polar aprotic solvents (DCM, DMF) enhance electrophilicity of benzyl chlorides.

  • Temperature Control : Excessive heat may lead to decomposition of 4-chloroaniline.

  • Base Strength : Strong bases (e.g., NaOH) improve nucleophilicity but risk deprotonating the aniline prematurely.

  • Catalyst Loading : In cross-coupling, lower catalyst loadings (2–5 mol%) minimize costs while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methoxyphenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that 4-chloro-N-[(4-methoxyphenyl)methyl]aniline exhibits significant biological activities, particularly as a potential anticancer agent. Studies have shown that this compound may inhibit enzymes involved in cell growth pathways, suggesting its role in cancer treatment. For instance, it has been noted to interact with various enzymes and receptors, which may alter their activity and inhibit tumor proliferation .

Biological Activity:
The compound's structure enhances its chemical reactivity and biological activity. It has been associated with antioxidant properties, which are crucial for combating oxidative stress in cells. In vitro studies have demonstrated that derivatives of this compound can exhibit higher antioxidant activity compared to well-known antioxidants like ascorbic acid .

Organic Synthesis

Synthetic Routes:
The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline can be achieved through various methods, including reductive amination techniques involving 4-chlorobenzaldehyde and p-anisidine . The presence of the chloro and methoxy groups allows for diverse synthetic applications, making this compound a valuable intermediate in organic synthesis.

Reactivity Studies:
The compound's reactivity under different conditions has been explored extensively. Its ability to undergo various chemical reactions is essential for synthesizing more complex organic molecules. The unique combination of functional groups contributes to its distinct chemical behavior compared to structurally similar compounds.

Case Studies and Research Findings

Study Focus Findings
Study on Antioxidant ActivityEvaluated the antioxidant potential of derivativesSome derivatives showed up to 1.4 times higher activity than ascorbic acid against DPPH radicals .
Anticancer Activity AssessmentTested against human glioblastoma and breast cancer cell linesCompounds derived from 4-chloro-N-[(4-methoxyphenyl)methyl]aniline exhibited significant cytotoxic effects, particularly on U-87 cells .
Synthesis Methods ReviewVarious synthetic routes exploredHighlighted multiple methods for synthesizing the compound effectively, emphasizing its versatility in organic chemistry .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-methoxyaniline
  • 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine

Uniqueness

4-chloro-N-[(4-methoxyphenyl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry .

Biological Activity

4-Chloro-N-[(4-methoxyphenyl)methyl]aniline, also known as B169649, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activities, including antioxidant, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

1. Antioxidant Activity

Research has indicated that derivatives of compounds similar to 4-chloro-N-[(4-methoxyphenyl)methyl]aniline exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives possess DPPH radical scavenging activity that surpasses that of ascorbic acid by approximately 1.4 times . This suggests that modifications in the molecular structure can enhance the antioxidant capacity.

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (IC50)Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide0.71 µM
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide1.35 times higher than ascorbic acid

2. Anticancer Activity

The anticancer properties of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline have been investigated in various studies. Notably, derivatives have shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicated a higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of synthesized derivatives:

  • U-87 Cell Line: IC50 values were found to be significantly lower than those for MDA-MB-231, indicating a preferential efficacy against glioblastoma.
  • MDA-MB-231 Cell Line: The derivatives exhibited moderate activity but were less effective than against U-87 cells.

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideU-8732.21
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideMDA-MB-23163.39

3. Antimicrobial Activity

The antimicrobial potential of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline has also been explored. However, studies have shown limited activity against various microbial strains at concentrations ranging from 0.5 µg/mL to 256 µg/mL . This indicates that while the compound may possess some antimicrobial properties, they may not be significant compared to established antimicrobial agents.

The biological activities of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline are attributed to its ability to interact with specific molecular targets within cells:

  • Antioxidant Mechanism: The compound may inhibit oxidative stress by scavenging free radicals and enhancing cellular antioxidant defenses.
  • Anticancer Mechanism: It is proposed that the compound inhibits cell proliferation through apoptosis induction or cell cycle arrest at specific phases.
  • Antimicrobial Mechanism: The exact mechanisms remain less defined but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

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